molecular formula C8H14N2O2 B11754073 (4S,9aS)-4-amino-octahydropyrrolo[2,1-c][1,4]oxazepin-5-one

(4S,9aS)-4-amino-octahydropyrrolo[2,1-c][1,4]oxazepin-5-one

Cat. No.: B11754073
M. Wt: 170.21 g/mol
InChI Key: KLKVNDMQZMIJIL-BQBZGAKWSA-N
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Description

(4S,9aS)-4-Aminohexahydro-1H,5H-pyrrolo[2,1-c][1,4]oxazepin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a fused ring system containing both nitrogen and oxygen atoms. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,9aS)-4-Aminohexahydro-1H,5H-pyrrolo[2,1-c][1,4]oxazepin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4S,9aS)-4-Aminohexahydro-1H,5H-pyrrolo[2,1-c][1,4]oxazepin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4S,9aS)-4-Aminohexahydro-1H,5H-pyrrolo[2,1-c][1,4]oxazepin-5-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4S,9aS)-4-Aminohexahydro-1H,5H-pyrrolo[2,1-c][1,4]oxazepin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Amino acids: Organic compounds containing amino and carboxyl functional groups.

    Heparinoid: Compounds with structures similar to heparin.

Uniqueness

(4S,9aS)-4-Aminohexahydro-1H,5H-pyrrolo[2,1-c][1,4]oxazepin-5-one is unique due to its fused ring system and the presence of both nitrogen and oxygen atoms in its structure. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

(4S,9aS)-4-amino-3,4,7,8,9,9a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazepin-5-one

InChI

InChI=1S/C8H14N2O2/c9-7-5-12-4-6-2-1-3-10(6)8(7)11/h6-7H,1-5,9H2/t6-,7-/m0/s1

InChI Key

KLKVNDMQZMIJIL-BQBZGAKWSA-N

Isomeric SMILES

C1C[C@H]2COC[C@@H](C(=O)N2C1)N

Canonical SMILES

C1CC2COCC(C(=O)N2C1)N

Origin of Product

United States

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